molecular formula C5H9ClO2 B146911 Ethyl 3-chloropropionate CAS No. 623-71-2

Ethyl 3-chloropropionate

Cat. No. B146911
CAS RN: 623-71-2
M. Wt: 136.58 g/mol
InChI Key: ZCLGVXACCAZJOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated esters and compounds is well-documented. For instance, the preparation of ethyl S-2-chloropopionate is achieved by reacting ethyl R-2-hydroxy popionate with thionyl chloride, yielding a product with 95.0% yield and 99.0% purity . This method could potentially be adapted for the synthesis of ethyl 3-chloropropionate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of ethyl 3-chloropropionate is not directly analyzed, the structure of similar compounds is. For example, the structure of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate is confirmed using various spectroscopic techniques, including FT-IR, NMR, and ESI-MS . These techniques could be applied to ethyl 3-chloropropionate to determine its molecular structure.

Chemical Reactions Analysis

The papers describe several reactions involving chlorinated esters. Ethyl-2-(2-chloroethyl)acrylate, a versatile α-cyclopropylester cation synthon, reacts efficiently with various nucleophiles through Michael addition followed by intramolecular capture to afford functionalized cyclopropane esters . Similarly, ethyl 3-chloropropionate could undergo nucleophilic addition reactions due to the presence of the chloro group, which is a good leaving group.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-chloropropionate can be inferred from related compounds. For instance, the base-catalyzed condensation of ethyl α,α-dichloroacetoacetate with aldehydes produces ethyl 2-chloro-2,3-epoxyalkanoates and ethyl 3-chloro-2-oxoalkanoates . These reactions suggest that ethyl 3-chloropropionate may also be reactive under basic conditions and could form various derivatives through condensation reactions.

Scientific Research Applications

Kinetic and Mechanistic Studies

Ethyl 3-chloropropionate has been studied for its kinetic and mechanistic properties in reactions. For instance, its oxidation by potassium permanganate (KMnO4) was analyzed to understand the reaction's kinetics and mechanism. This study found that the reaction is first-order with respect to both the oxidant and substrate, and that increasing the concentration of acid or temperature increases the rate of reaction (Hussain, Surendra, Gaikwad, & Farooqui, 2012).

Catalysis and Chemical Synthesis

In chemical synthesis, ethyl 3-chloropropionate plays a role as a reactant. For example, its reaction with (CD3)2CHMgBr in the presence of titanium tetraisopropoxide was examined to understand the mechanism of titanium-catalyzed cyclopropanation of esters. This research provides insights into the distribution of deuterium in the reaction products, which is crucial for understanding the reaction mechanism (Epstein, Savchenko, & Kulinkovich, 2000).

Chiral Resolution Research

Ethyl 3-chloropropionate is also significant in chiral resolution research. It's a constituent in the synthesis of various chemicals including pesticides and pharmaceutical intermediates. Different techniques, such as chemical methods and enzymatic processes, have been explored for the chiral resolution of 2-chloropropionic acid and its esters, including ethyl 3-chloropropionate (Zhou, 2006).

Photonic Crystal Fiber Sensing

In the field of sensor technology, ethyl 3-chloropropionate is recognized as a harmful organic chemical in poultry feed. Photonic crystal fibers have been proposed for detecting such chemicals, offering a high sensitivity and a rapid detection method. This application is crucial for monitoring and ensuring the safety of food products (Niger, Reja, Akhtar, Jahan, Absar, & Fatema, 2019).

Safety And Hazards

Ethyl 3-chloropropionate is classified as a flammable liquid. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

ethyl 3-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLGVXACCAZJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060774
Record name Propanoic acid, 3-chloro-, ethyl ester
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Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-chloropropionate

CAS RN

623-71-2
Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Ethyl 3-chloropropionate
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Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Propanoic acid, 3-chloro-, ethyl ester
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Record name Ethyl 3-chloropropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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